Methyl 3-(methylamino)but-2-enoate
Description
Methyl 3-(methylamino)but-2-enoate (IUPAC: methyl (E)-3-(methylamino)but-2-enoate, CAS: 13412-12-9) is an α,β-unsaturated ester with a methylamino substituent at the β-position. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol . The compound exists as an enamine, characterized by a conjugated system between the amino group and the carbonyl, which enhances its reactivity in cycloaddition and nucleophilic substitution reactions . It is typically synthesized via condensation reactions, such as the reaction of methyl acetoacetate derivatives with methylamine under acidic conditions .
Key spectral data includes:
Properties
IUPAC Name |
methyl 3-(methylamino)but-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60928458 | |
| Record name | Methyl 3-(methylamino)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13412-12-9 | |
| Record name | Methyl 3-(methylamino)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60928458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Methyl Acetoacetate with Methylamine
The most widely reported method involves the condensation of methyl acetoacetate (methyl 3-oxobutanoate) with methylamine under mild conditions. In this approach, methyl acetoacetate (50 g, 0.8 mol) is dissolved in methanol and cooled to below 10°C before dropwise addition of aqueous methylamine (35% w/w). The reaction proceeds overnight at room temperature, yielding the target compound as a white solid after workup (92% yield). Key steps include:
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Solvent : Methanol, facilitating solubility and proton exchange.
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Temperature : 10–20°C to minimize side reactions.
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Workup : Ethyl acetate extraction, brine washing, and anhydrous Na₂SO₄ drying.
This method, patented by CN106316975, emphasizes scalability and high purity, with GC-MS confirming reaction completion.
Green Catalytic Enamination Using K₂HPO₄
A solvent-free, eco-friendly protocol employs potassium hydrogen phosphate (K₂HPO₄) as a catalyst. Equimolar amounts of methyl acetoacetate and methylamine are mixed with 10 mol% K₂HPO₄ at room temperature. The reaction achieves completion within 2–4 hours, as monitored by TLC. Purification via column chromatography (hexane/ethyl acetate) affords the (Z)-isomer exclusively, confirmed by ¹H NMR (δ 1.66 ppm, singlet for CH₃) and mass spectrometry (m/z 129.16). Advantages include:
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Catalyst : K₂HPO₄, a non-toxic, recyclable base.
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Stereoselectivity : Exclusive formation of the (Z)-isomer due to intramolecular hydrogen bonding.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Yield | Stereochemistry | Reference |
|---|---|---|---|---|---|
| Methylamine condensation | Methanol | 10–20°C | 92% | (E)-isomer | |
| K₂HPO₄ catalysis | Solvent-free | RT | 85–90% | (Z)-isomer |
The choice of method depends on the desired isomer and scalability requirements. The patent route favors large-scale (E)-isomer production, while the catalytic method offers greener (Z)-isomer synthesis.
Reaction Mechanisms and Stereochemical Control
Mechanistic Insights
Both routes proceed via nucleophilic attack of methylamine on the β-keto ester’s carbonyl group, followed by dehydration. In the methanol-mediated method, the solvent stabilizes the transition state, favoring the (E)-isomer due to steric hindrance during imine formation. Conversely, K₂HPO₄ promotes a six-membered cyclic transition state, enabling (Z)-selectivity through intramolecular hydrogen bonding between the NH and ester carbonyl.
Spectroscopic Validation
¹H NMR data for the (Z)-isomer:
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δ 1.66 (s, 3H, CH₃),
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δ 2.69 (s, 3H, N-CH₃),
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δ 3.32 (s, 3H, OCH₃),
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δ 4.15 (s, 1H, NH).
DFT calculations (B3LYP/6-311++G(d,p)) corroborate the stability of the (Z)-configuration, with an N–H bond length of 1.017 Å and strong σN-H→O resonance (6.77 kcal/mol).
Optimization and Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylamino)but-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines and alcohols.
Substitution: Results in the formation of substituted esters and amides.
Scientific Research Applications
Scientific Research Applications
Methyl 3-(methylamino)but-2-enoate has several significant applications in scientific research:
Organic Synthesis
It serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.
Research indicates potential biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest it may exhibit properties that could lead to new antibiotic developments.
- Antioxidant Properties: Its structure implies potential antioxidant activity beneficial in combating oxidative stress-related diseases.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully identified.
Medicinal Chemistry
This compound is being explored for its therapeutic applications. It acts as a precursor in the synthesis of various drugs aimed at treating bacterial infections and other diseases.
Case Studies and Research Findings
A review of literature highlights several key studies that provide insights into the biological activity of this compound:
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Synthesis and Biological Evaluation:
- A study published in pharmaceutical journals identified this compound as a lead for developing new drugs targeting resistant bacterial strains. Structural analogs demonstrated promising results in preliminary screenings.
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Toxicological Studies:
- Investigations into the safety profile of this compound are ongoing, assessing its potential side effects and therapeutic windows.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential for development into new antibiotics |
| Antioxidant | Possible activity in reducing oxidative stress |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
| Drug Development | Lead compound for synthesizing drugs targeting bacterial infections |
Mechanism of Action
The mechanism by which Methyl 3-(methylamino)but-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can participate in hydrolysis reactions, while the amine group can engage in hydrogen bonding and nucleophilic attacks. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 3-(Methylamino)but-2-enoate (CAS: 21759-70-6)
- Structure: Ethyl ester analogue with a molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol .
- Synthesis: Similar pathways involving ethyl acetoacetate and methylamine, but transesterification risks exist under certain conditions .
- Applications : Used in pharmaceutical intermediates, where ester chain length affects metabolic stability .
Methyl 3-Aminobut-2-enoate (CAS: 14205-39-1)
- Structure: Lacks the N-methyl group, with molecular formula C₅H₉NO₂ and molecular weight 115.13 g/mol .
- Key Differences: The absence of N-methylation reduces steric hindrance, increasing nucleophilicity at the amino group. Physical Properties: Higher melting point (81–83°C) compared to the oily consistency of the N-methyl derivative .
- Reactivity: More prone to oxidation and dimerization due to the free amino group .
Aromatic But-2-enoate Derivatives (e.g., Benzyl/Phenyl Esters)
- Examples: Benzyl (2E)-but-2-enoate (3m), Phenyl (2E)-but-2-enoate (3n) .
- Key Differences :
Methyl 3-(Dimethoxyphosphinoyloxy)but-2-enoate (Mevinphos, CAS: 26718-65-0)
- Structure : Phosphate ester derivative with a molecular formula C₇H₁₃O₆P .
- Key Differences: The phosphinoyloxy group introduces toxicity and insecticidal properties, unlike the non-toxic methylamino derivative. Reactivity: Hydrolyzes rapidly in alkaline conditions, limiting its environmental persistence .
Ethyl 3-Methylbut-2-enoate (CAS: 638-10-8)
- Structure : Structural isomer with a methyl group at the γ-position (molecular formula C₇H₁₂O₂ ) .
- Key Differences: Lacks the amino group, rendering it inert in amine-specific reactions (e.g., Schiff base formation). Applications: Common in fragrances due to fruity odor notes .
Comparative Data Table
Research Findings and Implications
- Steric and Electronic Effects: The N-methyl group in this compound enhances stability by reducing nucleophilic attack at the amino group compared to its non-methylated analogue .
- Ester Group Influence : Methyl esters generally exhibit higher reactivity in transesterification than ethyl or aromatic esters, impacting synthetic pathways .
- Biological Activity: Amino-substituted derivatives show promise in drug discovery, whereas phosphoesters like mevinphos are restricted to agrochemicals due to toxicity .
Biological Activity
Methyl 3-(methylamino)but-2-enoate, with the molecular formula CHNO, is an organic compound characterized by a methylamino group attached to a butenoate ester. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
This compound has been studied for its role as an intermediate in the synthesis of various bioactive compounds. Notably, it has been utilized in the synthesis of 4-aryl-1,4-dihydropyridines, which are known for their calcium channel blocking activity. This suggests that this compound may interact with biological targets similarly, potentially influencing calcium signaling pathways in cells.
Synthesis and Applications
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its applications extend to medicinal chemistry, where it may act as a precursor for developing new therapeutic agents targeting various diseases. The ongoing research aims to explore its efficacy and safety profile in clinical settings.
Case Studies and Research Findings
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Calcium Channel Blocking Activity :
- In studies involving the synthesis of calcium channel blockers, this compound has been highlighted as a crucial intermediate. Its derivatives have shown promise in modulating calcium ion influx in cardiac and smooth muscle cells, which is vital for treating cardiovascular conditions.
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Antimicrobial Properties :
- Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property makes it a candidate for further exploration in developing antibiotics or antifungal agents.
- Biocatalytic Applications :
Data Table: Biological Activities and Applications
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(methylamino)but-2-enoate, and what reaction conditions are critical for optimizing yield?
- This compound can be synthesized via electrooxidation of enamine precursors under controlled potential and pH conditions. For example, (Z)-ethyl 3-(methylamino)but-2-enoate derivatives are synthesized using electrooxidation in anhydrous solvents, achieving high yields (70–85%) when paired with electron-donating substituents . Key parameters include solvent polarity, temperature (20–25°C), and exclusion of moisture to prevent hydrolysis.
- Alternative routes involve condensation reactions between methyl acetoacetate derivatives and methylamine, followed by dehydration. Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane) and characterization via and .
Q. How is the molecular structure of this compound validated experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, related enamino esters (e.g., Methyl 3-aminobut-2-enoate) crystallize in monoclinic systems (space group ) with bond lengths and angles confirming the enamine tautomer (C=C: 1.35 Å, C-N: 1.32 Å) . Hydrogen-bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice, as observed in similar compounds .
- Computational methods (DFT calculations) complement experimental data by predicting optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) .
Q. What analytical techniques are essential for characterizing purity and stereochemistry?
- Chromatography : HPLC with chiral columns resolves stereoisomers, while GC-MS confirms molecular weight and fragmentation patterns .
- Spectroscopy : distinguishes between (E)- and (Z)-isomers via coupling constants ( for trans configurations). IR spectroscopy identifies enamine C=N stretches (~1640 cm) .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when scaling up synthesis?
- Contradictions in yield often arise from kinetic vs. thermodynamic control. For example, electrooxidation reactions may favor (Z)-isomers at lower temperatures but equilibrate to (E)-isomers upon heating. Detailed reaction monitoring (e.g., in situ FTIR or LC-MS) identifies intermediates and optimizes quenching times .
- Scale-up challenges (e.g., heat dissipation) require flow chemistry systems to maintain consistent mixing and temperature .
Q. What strategies improve stereoselective synthesis of this compound derivatives?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) enforce stereocontrol. For instance, L-proline catalyzes Michael additions to β-enamino esters with >90% enantiomeric excess (ee) under mild conditions .
- Solvent polarity and Lewis acids (e.g., Zn(OTf)) influence transition-state geometries, as shown in related enamine syntheses .
Q. How do computational models enhance understanding of this compound’s reactivity?
- Molecular dynamics (MD) simulations predict solvent effects on tautomer stability (enamine vs. imine forms). For example, polar aprotic solvents (DMF, acetonitrile) stabilize enamine tautomers, critical for nucleophilic reactivity .
- Density Functional Theory (DFT) calculates activation energies for cyclization or nucleophilic attacks, guiding experimental design .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting crystallographic data for enamino esters?
- Discrepancies in bond lengths or angles (e.g., C–N vs. C=C) may arise from experimental resolution or disorder. Refinement protocols (SHELXL) with high data-to-parameter ratios (>10:1) and low R-factors (<0.05) ensure reliability .
- Comparative studies with isostructural analogs (e.g., indole-containing derivatives) validate geometric trends, such as planarity of the enamine system .
Q. What statistical methods are appropriate for evaluating reaction reproducibility?
- Multivariate analysis (e.g., PCA or ANOVA) identifies critical variables (e.g., temperature, catalyst loading) affecting yield. For example, a Plackett-Burman design can screen 6–8 factors in 12 experiments .
- Error bars in kinetic plots (e.g., time vs. conversion) should represent triplicate runs with standard deviations <5% .
Safety and Handling
Q. What are the key safety protocols for handling this compound in the lab?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
